4-Oxepanol
Overview
Description
4-Oxepanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Biological Activity
4-Oxepanol, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its oxepane ring, which contributes to its unique chemical behavior. The presence of hydroxyl groups in its structure enhances its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Research indicates that compounds containing oxepane structures exhibit significant cytotoxicity against various cancer cell lines. For instance, marine-derived oxepanyl compounds have shown to inhibit the progression of murine lymphocytic leukemia (P-388) and demonstrate antiproliferative effects on human hepatic and colorectal cancer cells .
- Antimicrobial Activity : this compound has been studied for its antimicrobial properties, particularly against pathogenic fungi and bacteria. Its efficacy in disrupting the growth of microbial strains suggests potential applications in pharmaceuticals and agriculture .
- Toxicity Studies : Toxicological assessments reveal that this compound exhibits low toxicity levels in certain model organisms, such as Daphnia magna and Saccharomyces cerevisiae. These studies indicate that while it can be harmful at high concentrations, it is generally safe for lower exposures .
Case Study 1: Anticancer Activity
A study exploring the cytotoxic effects of this compound derivatives on various cancer cell lines revealed promising results. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Murine Lymphocytic Leukemia (P-388) | 10 | Induction of apoptosis |
Human Hepatic Carcinoma | 15 | Inhibition of cell proliferation |
Colorectal Cancer Cells | 12 | Caspase pathway activation |
Case Study 2: Antimicrobial Effects
Research on the antimicrobial properties of this compound showed significant inhibition against Cladosporium cucumerinum, a common fungal pathogen. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong antifungal activity. Additionally, preliminary studies suggest that it may also exhibit antibacterial properties against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the oxepane ring allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
- Inhibition of Drug Efflux : Similar to other oxepanyl compounds, this compound may inhibit P-glycoprotein-mediated drug efflux in cancer cells, enhancing the efficacy of co-administered chemotherapeutic agents .
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress within cells, leading to apoptosis in cancerous tissues.
Properties
IUPAC Name |
oxepan-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKOKYISGWZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480232 | |
Record name | 4-Oxepanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55022-85-0 | |
Record name | 4-Oxepanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55022-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxepanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.